Chrysoidine R

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

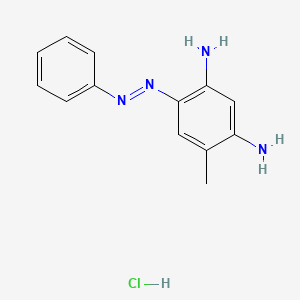

4-methyl-6-phenyldiazenylbenzene-1,3-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4.ClH/c1-9-7-13(12(15)8-11(9)14)17-16-10-5-3-2-4-6-10;/h2-8H,14-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGRIMFNUFCHJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N)N=NC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063467 | |

| Record name | C.I. Basic Orange 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4438-16-8 | |

| Record name | 1,3-Benzenediamine, 4-methyl-6-(2-phenyldiazenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4438-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 11320 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004438168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chrysoidine R | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediamine, 4-methyl-6-(2-phenyldiazenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Basic Orange 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(phenylazo)toluene-3,4-diamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC ORANGE 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15HEC95YPE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Laboratory Synthesis and Purification of Chrysoidine R

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Chrysoidine R, also known as 4-methyl-6-(phenyldiazenyl)benzene-1,3-diamine hydrochloride. The methodologies detailed herein are based on established principles of azo dye chemistry and common laboratory purification techniques.

Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction, which proceeds in two main stages: the diazotization of an aromatic amine (aniline) and the subsequent coupling of the resulting diazonium salt with an activated aromatic compound (4-methylbenzene-1,3-diamine).

Reaction Principle

The overall reaction is as follows:

Step 1: Diazotization of Aniline (B41778) Aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid, typically hydrochloric acid) at low temperatures (0-5 °C) to form benzenediazonium (B1195382) chloride. Maintaining a low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

Step 2: Azo Coupling The benzenediazonium chloride then acts as an electrophile and attacks the electron-rich aromatic ring of 4-methylbenzene-1,3-diamine (also known as m-toluenediamine or 2,4-diaminotoluene). The coupling reaction is an electrophilic aromatic substitution.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of similar azo dyes.

Materials and Reagents:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

4-Methylbenzene-1,3-diamine (2,4-diaminotoluene)

-

Sodium Acetate (B1210297) (CH₃COONa)

-

Distilled Water

-

Ice

Equipment:

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

Procedure:

Part 1: Diazotization of Aniline

-

In a 250 mL beaker, dissolve 5.0 g of aniline in 15 mL of concentrated hydrochloric acid.

-

Cool the mixture to 0–5 °C in an ice-salt bath with continuous stirring.

-

In a separate beaker, prepare a solution of 7.0 g of sodium nitrite in 20 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 10 minutes to ensure the complete formation of benzenediazonium chloride.

Part 2: Azo Coupling

-

In a 500 mL beaker, dissolve 4.0 g of 4-methylbenzene-1,3-diamine in 25 mL of 1 M hydrochloric acid and cool the solution to 0–5 °C in an ice bath.

-

Adjust the pH of the 4-methylbenzene-1,3-diamine solution to approximately 4.5 by the slow addition of solid sodium acetate (around 2 g) with gentle stirring.

-

Slowly add the cold benzenediazonium chloride solution from Part 1 to the 4-methylbenzene-1,3-diamine solution while maintaining the temperature at 0–5 °C.

-

A yellow-orange precipitate of this compound will form.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

Part 3: Isolation of Crude this compound

-

Collect the precipitated this compound by vacuum filtration using a Buchner funnel.

-

Wash the crude product thoroughly with cold distilled water to remove any inorganic salts and unreacted starting materials.

-

Dry the crude this compound in a desiccator at room temperature.

Expected Yield: The expected yield of crude this compound is typically in the range of 60-70%.

Synthesis Workflow

Caption: Synthesis Workflow for this compound.

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and inorganic salts. The two primary methods for laboratory-scale purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds based on their differential solubility in a particular solvent at different temperatures.

2.1.1. Selection of a Suitable Solvent An ideal solvent for the recrystallization of this compound should dissolve the compound well at elevated temperatures but poorly at low temperatures. Based on the polar nature of this compound hydrochloride, polar solvents are generally suitable. Ethanol (B145695) or a mixture of ethanol and water is often effective.

2.1.2. Experimental Protocol: Recrystallization from Ethanol

Materials and Reagents:

-

Crude this compound

-

95% Ethanol

-

Distilled Water (if a mixed solvent system is needed)

-

Activated Charcoal (optional, for removing colored impurities)

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of 95% ethanol to the flask, just enough to cover the solid.

-

Gently heat the mixture on a hot plate while swirling to dissolve the solid. Add more hot ethanol in small portions until the solid is completely dissolved. Avoid adding excess solvent.

-

If the solution is highly colored with impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

If charcoal was added, perform a hot gravity filtration to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

Once the flask has reached room temperature, place it in an ice bath for about 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining impurities.

-

Dry the purified this compound crystals in a desiccator.

Expected Recovery: The recovery from recrystallization can vary but is typically in the range of 70-90%, depending on the purity of the crude product and the care taken during the procedure.

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.

2.2.1. Principle For the purification of a moderately polar compound like this compound, normal-phase chromatography using a polar stationary phase like silica (B1680970) gel is suitable. A mobile phase (eluent) of appropriate polarity is chosen to selectively elute the components of the mixture.

2.2.2. Experimental Protocol: Column Chromatography

Materials and Reagents:

-

Crude this compound

-

Silica Gel (60-120 mesh) for column chromatography

-

Solvents for mobile phase (e.g., a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate or methanol)

-

Cotton wool or glass wool

-

Sand

Equipment:

-

Chromatography column

-

Collection tubes or flasks

-

TLC plates and chamber for monitoring fractions

Procedure:

-

Column Packing:

-

Place a small plug of cotton or glass wool at the bottom of the chromatography column.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

-

Pour the slurry into the column and allow it to settle, ensuring there are no air bubbles. Tap the column gently to aid packing.

-

Add a layer of sand on top of the silica gel bed.

-

-

Sample Loading:

-

Dissolve a small amount of crude this compound in a minimal volume of the mobile phase.

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Begin eluting the column with the mobile phase. A common starting point for a moderately polar compound is a mixture of hexane and ethyl acetate (e.g., 70:30 v/v).

-

The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate) to elute the more strongly adsorbed compounds.

-

-

Fraction Collection and Analysis:

-

Collect the eluent in a series of fractions.

-

Monitor the composition of the fractions using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the pure this compound.

-

-

Isolation of Purified Product:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

-

Purification Workflow

Caption: Purification Workflow for this compound.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the synthesis and purification of this compound.

Table 1: Synthesis Parameters

| Parameter | Value/Condition | Purpose |

| Diazotization | ||

| Aniline | 5.0 g | Starting amine |

| Conc. HCl | 15 mL | To form the amine salt and provide an acidic medium |

| Sodium Nitrite | 7.0 g | To generate nitrous acid in situ |

| Temperature | 0–5 °C | To stabilize the diazonium salt |

| Reaction Time | ~10 min after addition | To ensure complete diazotization |

| Azo Coupling | ||

| 4-Methylbenzene-1,3-diamine | 4.0 g | Coupling component |

| 1 M HCl | 25 mL | To dissolve the coupling component |

| Sodium Acetate | ~2 g | To buffer the solution to the optimal pH for coupling |

| Temperature | 0–5 °C | To control the reaction rate and minimize side reactions |

| Reaction Time | 30 min | To ensure complete coupling |

| Expected Outcome | ||

| Crude Yield | 60–70% |

Table 2: Purification Parameters and Expected Outcomes

| Purification Method | Key Parameters | Expected Recovery | Expected Purity |

| Recrystallization | Solvent: 95% EthanolProcedure: Dissolve in minimal hot solvent, cool slowly, then in an ice bath. | 70–90% | High |

| Column Chromatography | Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradient (e.g., starting with 70:30) | Dependent on loading and fraction collection | Very High |

Safety Precautions

-

Aniline and 4-methylbenzene-1,3-diamine are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

Concentrated hydrochloric acid is corrosive and should be handled with care.

-

Azo dyes, including this compound, should be handled with caution as some are potential mutagens.

-

Always follow standard laboratory safety procedures.

Chrysoidine R: A Technical Guide to its Mechanism of Action as a Biological Stain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysoidine (B147795) R is a synthetic, cationic azo dye belonging to the chrysoidine family of colorants. Primarily utilized in microscopy and histology, its function as a biological stain is predicated on its chemical structure and electrostatic properties. As a positively charged molecule, Chrysoidine R exhibits a strong affinity for negatively charged macromolecules within the cell, most notably nucleic acids. This interaction facilitates the visualization of the nucleus and other basophilic structures under bright-field microscopy. Beyond its role as a simple stain, the metabolism of this compound is of significant interest in toxicology and drug development. Enzymatic conversion can lead to the formation of reactive intermediates capable of covalently modifying DNA, a mechanism underlying its classification as a potential mutagen. This guide provides an in-depth examination of the physicochemical properties, mechanism of action, metabolic activation, and practical application of this compound as a biological stain.

Physicochemical and Spectroscopic Properties

This compound (CAS 4438-16-8), chemically known as 2,4-diamino-5-phenylazo-toluene or 4-methyl-6-phenyldiazenylbenzene-1,3-diamine hydrochloride, is a reddish-brown solid.[1][2] Its properties are crucial for its function as a stain. As a cationic dye, it readily dissolves in water and polar organic solvents like ethanol (B145695) to form an orange-colored solution.[3][4]

The color of this compound is attributed to the presence of an azo (-N=N-) chromophore integrated within a conjugated aromatic system.[2] This system is responsible for the dye's characteristic light absorption properties. The absorption is sensitive to pH, exhibiting shifts in acidic and basic conditions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 4438-16-8 | [1][4][5][6] |

| Chemical Name | 2,4-diamino-5-phenylazo-toluene hydrochloride | [2] |

| Alternate Names | Methylchrysoidine; Basic Orange 1; C.I. 11320 | [4][5] |

| Molecular Formula | C₁₃H₁₅ClN₄ | [1][5] |

| Molecular Weight | 262.74 g/mol | [4][5][7] |

| Appearance | Brown-red / Reddish-orange solid powder | [2] |

| Melting Point | 165-166 °C / 235 °C (with decomposition) | [3][7] |

| Solubility | Soluble in water, ethanol, acetone | [1][3] |

Table 2: Spectroscopic Properties of this compound

| Parameter | Value | Notes | References |

| Absorption Maximum (λmax) | ~440 nm | In the visible range, due to π-π* transitions. | [2] |

| Molar Absorptivity (ε) | Not available | - | |

| Fluorescence | Not reported | Typically not used as a fluorescent stain. |

Synthesis of this compound

The synthesis of this compound is a classic example of azo dye production, involving a two-step diazotization-coupling reaction.[2] This process is fundamental to the creation of many synthetic colorants.

-

Diazotization: An aromatic primary amine, aniline, is converted into a diazonium salt intermediate by reacting it with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid).[2]

-

Azo Coupling: The resulting benzenediazonium (B1195382) salt, an electrophile, is then reacted with an electron-rich coupling agent, 4-Methylbenzene-1,3-diamine (m-Toluenediamine). The coupling reaction forms the stable azo bond, creating the final this compound molecule.[2][3]

Mechanism of Action as a Biological Stain

The primary mechanism driving this compound's utility as a biological stain is its electrostatic interaction with anionic components of the cell.[2]

Electrostatic Binding to Nucleic Acids

In solution, this compound exists as a positively charged cation. Cellular structures that are rich in anionic molecules, known as basophilic structures, attract and bind these cationic dyes. The most prominent basophilic components in a cell are the nucleic acids, DNA and RNA. The phosphate (B84403) backbone of nucleic acids is densely populated with negatively charged phosphate groups, creating a strong electrostatic field that attracts the positively charged this compound molecule. This binding is selective for nucleic acids and other polyanions (like glycosaminoglycans in the extracellular matrix), leading to a higher concentration of the dye in the cell nucleus and ribosomes, thereby rendering them visible.[2] While the specific mode of binding (e.g., intercalation between base pairs or binding to the minor/major groove) is not extensively detailed in available literature, the initial electrostatic attraction is the key step.[2]

Metabolic Activation and Toxicological Implications

For drug development professionals, understanding the metabolic fate of a compound is critical. This compound is known to be metabolized by cytochrome P450 (CYP450) enzymes in the liver.[2] This process can convert the relatively inert dye into a reactive electrophile.

Metabolic activation can produce nitrenium ions, which are highly reactive and can form covalent adducts with cellular nucleophiles, most significantly with DNA bases.[2] This covalent binding can lead to DNA damage, mutations, and potentially initiate carcinogenesis.[2] This mechanism is distinct from the reversible electrostatic interaction required for its function as a stain and is the basis for its classification as a Category 3 mutagenic substance.[2]

Experimental Protocol: Staining of Cultured Cells

Disclaimer: The following is a generalized protocol based on standard histological procedures for basic dyes, as specific, detailed protocols for this compound are not widely published. Optimization may be required for specific cell types and applications.

Materials

-

This compound powder (CAS 4438-16-8)

-

Distilled or deionized water

-

Ethanol (70% and 100%)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixative solution: 4% Paraformaldehyde (PFA) in PBS or Methanol

-

Permeabilization buffer (optional): 0.1-0.5% Triton X-100 in PBS

-

Mounting medium

-

Glass microscope slides and coverslips

Preparation of Staining Solution

-

Stock Solution (1% w/v): Dissolve 1 gram of this compound powder in 100 mL of 70% ethanol. Stir until fully dissolved. Filter the solution to remove any particulate matter. Store in a tightly sealed, light-protected container at room temperature.

-

Working Solution (0.1% w/v): Dilute the stock solution 1:10 with distilled water. For example, add 1 mL of 1% stock solution to 9 mL of distilled water. The optimal concentration may vary, and a range from 0.05% to 0.5% should be tested.

Staining Procedure

This workflow outlines the key steps for staining adherent cells grown on glass coverslips.

-

Cell Preparation: Grow adherent cells on sterile glass coverslips placed in a petri dish or multi-well plate until they reach the desired confluency.

-

Wash: Gently aspirate the culture medium and wash the cells twice with PBS.

-

Fixation: Aspirate the PBS and add the fixative solution (e.g., 4% PFA). Incubate for 15-20 minutes at room temperature. This step cross-links proteins and preserves cellular morphology.

-

Wash: Aspirate the fixative and wash the cells three times with PBS, 5 minutes per wash.

-

Permeabilization (Optional): If targeting intracellular structures with a membrane, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. This step is generally required for effective nuclear staining. Wash three times with PBS.

-

Staining: Aspirate the final wash and add the this compound working solution, ensuring the coverslip is fully submerged. Incubate for 5-15 minutes at room temperature.

-

Washing/Differentiation: Briefly rinse the coverslip in distilled water to remove excess stain. To differentiate the stain (i.e., remove non-specific background staining), quickly dip the coverslip in 70% ethanol. The optimal time depends on the desired staining intensity.

-

Dehydration: Dehydrate the sample by sequential immersion in graded ethanol solutions (e.g., 70%, 95%, 100%), for 1-2 minutes each.

-

Mounting: Briefly dip in xylene or a xylene substitute (clearing agent) and then place a drop of mounting medium onto a clean glass slide. Carefully place the coverslip, cell-side down, onto the mounting medium, avoiding air bubbles.

-

Visualization: Allow the mounting medium to cure. View the specimen under a bright-field microscope. Nuclei and other basophilic regions should appear orange to reddish-brown.

Conclusion

This compound functions as an effective biological stain through a straightforward mechanism of electrostatic attraction between the cationic dye and anionic cellular components, primarily nucleic acids. This interaction allows for clear visualization of the nucleus and cytoplasm. However, its metabolic activation into DNA-reactive species presents a toxicological profile that must be considered, particularly in research contexts that overlap with drug development and safety assessment. The protocols and data provided herein offer a comprehensive technical foundation for the informed use of this compound in a research setting.

References

- 1. Chrysodine R - 4438-16-8 - Manufacturers & Suppliers in India [ottokemi.com]

- 2. Buy this compound | 4438-16-8 [smolecule.com]

- 3. This compound | 4438-16-8 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. bangchemicals.com [bangchemicals.com]

- 6. 4438-16-8 CAS | this compound | Biological Stains and Dyes | Article No. 02840 [lobachemie.com]

- 7. This compound (C. I. 11320), 100 g, CAS No. 4438-16-8 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

Chrysoidine R: A Comprehensive Technical Guide on its Mutagenic and Toxic Properties for Risk Assessment

Introduction

Chrysoidine (B147795) R, chemically known as 2,4-diamino-5-phenylazo-toluene or 5-(Phenylazo)toluene-3,4-diamine monohydrochloride, is a synthetic azo dye.[1][2] It presents as a brown-red solid and has been utilized in various industrial applications, including the dyeing of textiles, leather, and paper products, as well as a biological stain in microscopy.[1][3] The presence of a characteristic azo linkage (-N=N-) defines its chemical class.[1] Despite its utility, significant concerns have been raised regarding its potential mutagenic and carcinogenic properties, leading to its classification as a hazardous substance.[1][4] This guide provides an in-depth technical overview of the mutagenic and toxic properties of Chrysoidine R to aid in risk assessment for researchers, scientists, and drug development professionals.

Toxicokinetics and Metabolism

The toxicity of this compound is intrinsically linked to its metabolic activation. Azo dyes, in general, can be metabolized through two primary pathways: azo reduction and aromatic amine metabolism.

-

Azo Reduction: The initial step often involves the reductive cleavage of the azo bond. This process can be mediated by enzymes in the liver (both cytosolic and microsomal), as well as by intestinal microflora.[5] This reduction breaks the dye down into its constituent aromatic amines.[1][5] For this compound, this would result in the formation of aniline (B41778) and methylbenzene triamine.[1]

-

Aromatic Amine Metabolism: The resulting aromatic amines can then undergo further metabolism. A critical pathway in the toxification process is N-oxidation, primarily carried out by cytochrome P450 enzymes such as CYP1A2.[5] This leads to the formation of N-hydroxyarylamines, which are precursors to highly reactive nitrenium ions.[1][5] These electrophilic nitrenium ions are capable of covalently binding to nucleophilic sites on macromolecules like DNA, forming DNA adducts.[5] The stability of these nitrenium ions is correlated with the mutagenic potential of the compound.[5]

Studies on the dermal absorption of a structurally similar chemical, 2,4-diamino-5-phenylazo-toluene, have shown that it can be absorbed through the skin, although metabolism in the skin appears to be low (less than 0.1%).[5]

Metabolic Activation Pathway of this compound

Caption: Metabolic pathway of this compound leading to DNA damage.

Mutagenic and Genotoxic Properties

This compound and its related compounds have been classified as Category 3 mutagenic substances, indicating a possible risk of irreversible effects.[1][5]

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds. Chrysoidine has been shown to be mutagenic in Salmonella typhimurium strains TA98 and TA100, but this effect is dependent on metabolic activation.[4][5] This indicates that the parent compound is not directly mutagenic, but its metabolites are.[4] Studies have also shown that methyl-substituted chrysoidine dyes are more potent mutagens than their non-methylated counterparts, regardless of whether human or rat metabolic preparations are used.[6]

In Vitro Micronucleus Test

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[8][9][10] Damaged DNA migrates further in an electric field, creating a "comet tail."[9] The intensity of the comet tail relative to the head reflects the number of DNA breaks.[8][9] Given that the metabolites of this compound form DNA adducts, which can lead to DNA strand breaks during repair processes, a positive result in a comet assay would be expected.

Cytotoxicity

MTT Assay

The MTT assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[14][15] While specific IC50 values for this compound are not detailed in the provided search results, its ability to interfere with cellular processes, such as competing with sodium ions for adenosine (B11128) triphosphatase (ATPase) activity, suggests cytotoxic potential.[1][5]

Carcinogenicity

The carcinogenicity of Chrysoidine has been a subject of investigation.

-

Animal Studies: In a study on mice, oral administration of Chrysoidine produced liver-cell adenomas and carcinomas, as well as leukemia and reticulum-cell sarcomas.[16] An experiment in rats was deemed inadequately reported.[16] The structurally related azo aromatic amines, p-aminoazobenzene and o-aminoazotoluene, have also been reported to cause liver tumors in rats and/or mice.[5]

-

Human Evidence: The International Agency for Research on Cancer (IARC) has classified Chrysoidine in Group 3, "not classifiable as to its carcinogenicity to humans," based on limited evidence in animals and inadequate evidence in humans.[5][16] Epidemiological studies have investigated a potential link between exposure to chrysoidine-dyed maggots used as fishing bait and an increased risk of bladder cancer in anglers.[6][16][17][18] While some case-control studies have suggested a possible association, the evidence is not conclusive.[16]

Quantitative Data Summary

Table 1: Acute Toxicity of Chrysoidine Base (Solvent Orange 3)

| Species | Route of Exposure | LD50 | Observed Effects | Reference |

| Rat | Oral | 1532 mg/kg bw | Ataxia, salivation | [5] |

Table 2: Carcinogenicity of Basic Orange 2 (a Chrysoidine salt) in Mice

| Species | Route of Exposure | Dose | Duration | Tumor Type | Incidence | Reference |

| C57BL Mice | Oral (diet) | 0.2% (equivalent to 260 mg/kg bw/day) | 13 months | Liver adenomas and adenocarcinomas | 72% | [5] |

| C57BL Mice | Oral (diet) | 0.2% (equivalent to 260 mg/kg bw/day) | 13 months | Leukemia and reticular cell sarcomas | 27% (combined) | [5] |

Experimental Protocols

Ames Test (Modified for Azo Dyes)

This protocol is a modification of the standard Ames test to enhance the detection of mutagenicity of azo dyes.[19][20][21]

-

Tester Strains: Use Salmonella typhimurium strains TA98 and TA100.

-

Metabolic Activation (S9 Mix):

-

Use uninduced hamster liver S9 fraction instead of Aroclor-induced rat liver S9.[19][21]

-

Add flavin mononucleotide (FMN) to the S9 cofactor mix to facilitate azo reduction.[19][20][21]

-

Modify the cofactor mix to include exogenous glucose-6-phosphate dehydrogenase, NADH, and four times the standard amount of glucose-6-phosphate.[19][21]

-

-

Pre-incubation:

-

Plating:

-

After pre-incubation, add top agar (B569324) to the mixture.

-

Pour the contents onto minimal glucose agar plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Caption: Workflow for the modified Ames test for azo dyes.

In Vitro Micronucleus Assay

This protocol is based on the cytokinesis-block method.[7][22][23]

-

Cell Culture: Culture appropriate mammalian cells (e.g., CHO, V79, L5178Y, or human lymphocytes) to a suitable density.

-

Exposure: Treat the cells with at least three concentrations of this compound, along with negative and positive controls, for a short duration (e.g., 3-6 hours) in the presence of S9 mix, and for a longer duration (e.g., 24 hours) without S9 mix.

-

Cytochalasin B Addition: After the initial treatment period, wash the cells and add fresh medium containing cytochalasin B (an inhibitor of cytokinesis) to block cell division at the binucleate stage.[7][23]

-

Incubation: Incubate the cells for a period equivalent to 1.5-2 normal cell cycle lengths.

-

Harvesting and Slide Preparation: Harvest the cells, subject them to hypotonic treatment, and fix them. Drop the cell suspension onto clean microscope slides and air dry.

-

Staining: Stain the slides with a suitable DNA stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[23] A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.

Caption: Workflow for the in vitro micronucleus assay.

Comet Assay (Alkaline Version)

This protocol is for the detection of single- and double-strand DNA breaks.[8][9][10]

-

Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest that has been exposed to this compound.

-

Embedding in Agarose (B213101): Mix the cells with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to lyse the cells and unfold the DNA, forming nucleoids.[8][9]

-

Alkaline Unwinding: Place the slides in a high pH (alkaline) electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Perform electrophoresis at a low voltage. The fragmented DNA will migrate out of the nucleoid, forming the comet tail.[9]

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Scoring: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail relative to the head using image analysis software.

Caption: Workflow for the alkaline comet assay.

MTT Assay

This protocol measures cell viability.[11][13][14][15]

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[11]

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for the MTT cell viability assay.

Risk Assessment and Conclusion

The available evidence strongly indicates that this compound is a mutagenic and potentially carcinogenic compound. Its toxicity is primarily mediated through metabolic activation to reactive nitrenium ions that can bind to DNA, leading to mutations and chromosomal damage.

For researchers, scientists, and drug development professionals, the following points are critical for risk assessment:

-

Exposure Routes: Dermal contact and inhalation of dust are potential routes of exposure. Good laboratory hygiene, including the use of personal protective equipment such as gloves and eye protection, is essential.

-

Genotoxic Hazard: this compound is classified as a genotoxic agent.[5] Therefore, exposure should be minimized. Its use in any application where it could come into contact with humans or the environment should be carefully evaluated.

-

Carcinogenic Potential: Although classified as an IARC Group 3 agent, the positive results in animal carcinogenicity studies and the genotoxic mechanism of action warrant a cautious approach.[5][16]

-

Regulatory Status: The use of this compound is restricted in some applications, such as hair dyes, in several countries.[5]

References

- 1. Buy this compound | 4438-16-8 [smolecule.com]

- 2. carlroth.com [carlroth.com]

- 3. 4438-16-8 CAS | this compound | Biological Stains and Dyes | Article No. 02840 [lobachemie.com]

- 4. Chrysoidine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. The mutagenic potency of chrysoidines and bismark brown dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Micronucleus test - Wikipedia [en.wikipedia.org]

- 8. The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comet assay - Wikipedia [en.wikipedia.org]

- 10. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. broadpharm.com [broadpharm.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. CHRYSOIDINE (Group 3) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. hansard.parliament.uk [hansard.parliament.uk]

- 18. Maggots dyed with chrysoidine: a possible risk to anglers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

Whitepaper: The Core of Staining: Understanding the Cationic Nature of Chrysoidine R

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chrysoidine R, a synthetic monoazo dye, functions as a potent biological stain due to its inherent cationic (basic) properties. Its chemical structure, featuring key amino groups, allows it to acquire a net positive charge in solution. This positive charge drives an electrostatic attraction to negatively charged (anionic or acidic) components within cells and tissues. The primary targets for this compound are nucleic acids (DNA and RNA), which are rich in anionic phosphate (B84403) groups, as well as other acidic biomolecules like glycosaminoglycans. This selective binding allows for the visualization of specific cellular structures, particularly the nucleus, under a microscope. This document provides a detailed examination of the chemical principles governing this compound's cationic nature, its mechanism of action in staining, relevant physicochemical data, and a generalized protocol for its application in histology.

Introduction to this compound

This compound, also known as Basic Orange 1 or C.I. 11320, is a member of the azo dye family, characterized by the presence of an azo linkage (-N=N-).[1] It is synthesized via a diazotization-coupling reaction involving aniline (B41778) and 4-Methylbenzene-1,3-diamine.[1][2] While used in various industries, its application as a biological stain is of significant interest in research and diagnostics.[1] The efficacy of this compound as a stain is fundamentally linked to its classification as a cationic, or basic, dye.[3][4][5] This guide elucidates the molecular features that confer this cationic character and explores how this property is leveraged for histological staining.

The Chemical Basis of Cationic Nature

The ability of this compound to act as a basic dye stems directly from its molecular structure and its behavior in aqueous solutions.

Chemical Structure and Protonation

This compound is chemically known as 4-methyl-6-phenyldiazenylbenzene-1,3-diamine hydrochloride, with the molecular formula C₁₃H₁₅ClN₄.[1][6] The key to its cationic nature lies in the presence of two primary amino (-NH₂) groups on the benzene (B151609) ring and its formulation as a hydrochloride salt. In an aqueous solution, these amino groups act as Lewis bases and readily accept protons (H⁺), becoming protonated (-NH₃⁺). This protonation results in the molecule carrying a net positive charge, making it a cation.

Caption: Chemical structure of this compound highlighting the amino groups that undergo protonation.

Staining Mechanism: An Electrostatic Interaction

The principle behind staining with this compound is a straightforward acid-base reaction governed by electrostatic attraction.

Principle of Binding

In histology, tissue components that are negatively charged are termed 'acidophilic' and have an affinity for basic (cationic) dyes. This affinity is called 'basophilia'. This compound, as a cationic dye, is drawn to and forms ionic bonds with these anionic sites within the cell. The strength and specificity of the staining can be influenced by factors such as pH; a lower pH can increase the competition from H⁺ ions for binding sites, potentially reducing staining intensity.[7]

Primary Cellular Targets

The most prominent anionic components in most cells are the nucleic acids, DNA and RNA. Their phosphate backbones are rich in negatively charged phosphate groups (PO₄³⁻), making them highly basophilic. Consequently, this compound strongly stains the nucleus (rich in DNA) and ribosomes in the cytoplasm (rich in rRNA). Other cellular structures that can be stained include:

-

Glycosaminoglycans (GAGs): Found in the extracellular matrix and in mucus, these molecules contain carboxyl and sulfate (B86663) groups.

-

Acidic Proteins: Proteins with a high content of acidic amino acids (aspartic acid, glutamic acid) can also bind to the dye.

Caption: Electrostatic attraction between cationic this compound and anionic biomolecules.

Quantitative Data Summary

The following tables summarize key physicochemical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Name | 4-methyl-6-phenyldiazenylbenzene-1,3-diamine;hydrochloride | [1] |

| C.I. Number | 11320 | [8][9] |

| CAS Number | 4438-16-8 | [1][6][9] |

| Molecular Formula | C₁₃H₁₅ClN₄ | [1][6] |

| Molecular Weight | 262.74 g/mol | [1][6][9][10] |

| Appearance | Brown-red solid / powder | [1][11] |

| Melting Point | 235 °C | [5][12][13] |

| UV-Vis Abs. Max (λmax) | 440 nm | [1] |

| Solubility | Soluble in water and ethanol (B145695) |[2][4][10] |

Table 2: Adsorption Behavior of this compound

| Parameter | Observation | Significance in Staining | Reference(s) |

|---|---|---|---|

| Effect of pH | Adsorption increases significantly from pH 2.0 to 6.0 | Staining efficiency is pH-dependent; highly acidic conditions may hinder binding due to competition from H⁺ ions. | [7] |

| Adsorption Isotherm | Follows Langmuir model | Indicates monolayer formation of the dye on the target surface, suggesting a direct binding to available anionic sites. |[7] |

Experimental Protocols

While specific protocols can vary based on the tissue and desired outcome, the following provides a generalized workflow for staining paraffin-embedded tissue sections with this compound.

General Staining Protocol for Paraffin (B1166041) Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes to remove paraffin wax.

-

Transfer through a graded series of alcohol: 100% Ethanol (2x2 minutes), 95% Ethanol (2 minutes), 70% Ethanol (2 minutes).

-

Rinse in distilled water for 5 minutes.

-

-

Staining:

-

Prepare a 0.1% to 0.5% aqueous solution of this compound.

-

Immerse slides in the this compound staining solution for 3-10 minutes. (Note: Optimal time may require titration).

-

Briefly rinse in distilled water to remove excess stain.

-

-

Differentiation (Optional):

-

If oversaturation occurs, briefly dip the slide in 70% ethanol to remove excess stain. This step must be carefully controlled to avoid complete destaining.

-

-

Dehydration and Clearing:

-

Transfer slides through a graded series of alcohol in reverse: 95% Ethanol (2 minutes), 100% Ethanol (2x2 minutes).

-

Immerse in Xylene (or substitute) for 2x5 minutes to clear the tissue.

-

-

Mounting:

-

Place a drop of mounting medium onto the tissue section.

-

Carefully lower a coverslip over the tissue, avoiding air bubbles.

-

Allow the mounting medium to cure before microscopic examination.

-

Caption: Generalized experimental workflow for histological staining with this compound.

Conclusion

The utility of this compound as a biological stain is a direct consequence of its chemical structure. The presence of basic amino groups allows the molecule to become protonated in solution, conferring a net positive charge. This cationic nature drives the dye to bind electrostatically with high-affinity to anionic, or acidophilic, components within cells, most notably the phosphate-rich nucleic acids of the nucleus. This fundamental principle of electrostatic interaction makes this compound a valuable tool for researchers to achieve contrast and visualize specific cellular architectures in histological and cytological preparations. Understanding this core mechanism is crucial for its effective application and for troubleshooting staining procedures.

References

- 1. Buy this compound | 4438-16-8 [smolecule.com]

- 2. This compound | 4438-16-8 [amp.chemicalbook.com]

- 3. rokchem.co.uk [rokchem.co.uk]

- 4. Page loading... [wap.guidechem.com]

- 5. alphachemikaindia.com [alphachemikaindia.com]

- 6. bangchemicals.com [bangchemicals.com]

- 7. deswater.com [deswater.com]

- 8. 4438-16-8 CAS | this compound | Biological Stains and Dyes | Article No. 02840 [lobachemie.com]

- 9. scbt.com [scbt.com]

- 10. labsolu.ca [labsolu.ca]

- 11. Chrysoidine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound (C. I. 11320), 100 g, CAS No. 4438-16-8 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 13. Chrysoidine G suitable for microscopy | 532-82-1 [sigmaaldrich.com]

Chrysoidine R: A Versatile Precursor for Novel Dye Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Chrysoidine R, a foundational monoazo dye, has long been utilized in various industrial applications, primarily as a colorant for textiles, leather, and paper.[1][2] Its straightforward synthesis, involving the diazotization of aniline (B41778) and subsequent coupling with 2,4-diaminotoluene (B122806), has made it a readily accessible chromophore.[3] Beyond its traditional use as a direct dye, the chemical architecture of this compound, featuring reactive amine functionalities, presents a valuable platform for the synthesis of novel and more complex dye structures. This technical guide explores the role of this compound as a precursor in the development of new dyes, providing detailed experimental protocols, quantitative data, and visualizations of synthetic pathways.

Core Properties of this compound

Before delving into its role as a precursor, it is essential to understand the fundamental properties of this compound.

| Property | Value | Reference(s) |

| Chemical Name | 4-(phenyldiazenyl)benzene-1,3-diamine hydrochloride | [4] |

| C.I. Name | Basic Orange 2 | [4] |

| CAS Number | 532-82-1 | [4] |

| Molecular Formula | C₁₂H₁₃ClN₄ | [5] |

| Molecular Weight | 248.71 g/mol | [5] |

| Melting Point | 235 °C | [5] |

| Appearance | Red-brown powder | [4] |

| Solubility | Soluble in water and ethanol | [5] |

| λmax (in water) | 449 nm | [4] |

Synthesis of this compound: A Foundational Protocol

The synthesis of this compound is a classic example of an azo coupling reaction, a cornerstone of synthetic dye chemistry. The process involves two primary stages: the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with an appropriate coupling agent.[3][6]

Experimental Protocol:

Materials:

-

Aniline

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

2,4-Diaminotoluene (m-tolylenediamine)

-

Sodium hydroxide (B78521) (NaOH)

-

Ice

Procedure:

-

Diazotization of Aniline:

-

Dissolve aniline in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature. The reaction progress can be monitored using starch-iodide paper to detect the presence of excess nitrous acid.

-

-

Coupling Reaction:

-

Prepare a solution of 2,4-diaminotoluene in water.

-

Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the 2,4-diaminotoluene solution with constant stirring.

-

Maintain the temperature at 0-5 °C.

-

The pH of the reaction mixture is typically kept acidic.

-

The completion of the coupling reaction is indicated by the formation of a colored precipitate.

-

-

Isolation and Purification:

-

The precipitated this compound dye is collected by filtration.

-

The crude dye is then washed with cold water to remove any unreacted starting materials and salts.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol-water mixtures.

-

References

- 1. Chrysoidine | chemical compound | Britannica [britannica.com]

- 2. The Early Azo Dyes: Aniline Yellow, Bismarck Brown, Chrysoidine, Orangés, Fast Red A | springerprofessional.de [springerprofessional.de]

- 3. Buy this compound | 4438-16-8 [smolecule.com]

- 4. Chrysoidine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (C. I. 11320), 100 g, CAS No. 4438-16-8 | Dyes | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 6. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Chrysoidine R as a pH Indicator in Acid-Base Titrations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Chrysoidine R as a pH indicator in various acid-base titration procedures. This document includes the physicochemical properties of this compound, detailed protocols for indicator preparation and titration, and guidance on its suitability for different types of titrations.

Introduction to this compound as a pH Indicator

This compound is an azo dye that exhibits a distinct color change over a specific pH range, making it a useful visual indicator for determining the endpoint of acid-base titrations. Its chemical structure is 2,4-diamino-5-phenylazo-toluene. The color transition of this compound is sharp and easily observable, providing a reliable method for endpoint detection in appropriate titration setups.

Physicochemical Properties and Quantitative Data

The effectiveness of a pH indicator is determined by its pH transition range and its pKa value. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Visual Transition Interval | pH 4.0 – 7.0 | [1] |

| Color in Acidic Medium | Orange | [1] |

| Color in Basic Medium | Yellow | [1] |

| Predicted pKa | 3.11 (for the free base) | [2] |

| Chemical Formula | C₁₃H₁₅ClN₄ | [3] |

| Molecular Weight | 262.74 g/mol | [3] |

| CAS Number | 4438-16-8 | [3] |

Note: The provided pKa value is a predicted value for the free base and should be considered as an estimate. The effective pKa of the indicator in solution may vary slightly.

Suitability for Different Titration Types

The selection of an appropriate indicator is crucial for accurate titration results and depends on the pH at the equivalence point of the reaction.[4]

-

Strong Acid vs. Strong Base Titration: The equivalence point for this type of titration is at pH 7.0. Given that the pH transition range of this compound is 4.0-7.0, it can be used for this titration, with the endpoint being observed as the solution transitions from orange to yellow.

-

Strong Acid vs. Weak Base Titration: The equivalence point for this titration occurs in the acidic pH range (below 7.0). This compound, with its transition range of 4.0-7.0, is a suitable indicator for this type of titration.[4]

-

Weak Acid vs. Strong Base Titration: The equivalence point for this titration is in the alkaline pH range (above 7.0). Therefore, this compound is generally not a suitable indicator for this type of titration.

-

Weak Acid vs. Weak Base Titration: The pH change at the equivalence point for this type of titration is not very sharp, making visual indicators generally unsuitable.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of the this compound indicator solution and its application in acid-base titrations.

4.1. Preparation of 0.1% (w/v) this compound Indicator Solution

This protocol describes the preparation of a 0.1% weight/volume solution of this compound in ethanol (B145695), a common solvent for organic indicators.

Materials:

-

This compound powder (CAS: 4438-16-8)

-

Ethanol (95% or absolute)

-

Analytical balance

-

100 mL volumetric flask

-

Weighing paper

-

Spatula

-

Funnel

-

Dropper bottle for storage

Procedure:

-

Accurately weigh 0.1 g of this compound powder using an analytical balance.

-

Transfer the weighed powder into a 100 mL volumetric flask using a funnel.

-

Add approximately 50 mL of ethanol to the volumetric flask.

-

Swirl the flask gently to dissolve the this compound powder completely. A magnetic stirrer can be used for efficient mixing.

-

Once the solid is fully dissolved, add ethanol up to the 100 mL mark of the volumetric flask.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

Transfer the prepared indicator solution to a clearly labeled dropper bottle for storage.

4.2. General Protocol for Acid-Base Titration using this compound

This protocol outlines the general steps for performing an acid-base titration using the prepared this compound indicator.

Materials:

-

Analyte solution (acid or base of unknown concentration)

-

Titrant solution (standardized acid or base of known concentration)

-

0.1% this compound indicator solution

-

Burette (50 mL)

-

Pipette (various sizes) and pipette bulb

-

Erlenmeyer flask (250 mL)

-

Beaker

-

Funnel

-

Burette clamp and stand

-

White tile or paper (to observe color change)

Procedure:

-

Rinse the burette with a small amount of the titrant solution and then fill it, ensuring no air bubbles are trapped in the tip. Record the initial burette reading.

-

Using a pipette, accurately transfer a known volume of the analyte solution into a clean Erlenmeyer flask.

-

Add 2-3 drops of the 0.1% this compound indicator solution to the analyte in the Erlenmeyer flask. The solution will turn orange if the analyte is acidic.

-

Place the Erlenmeyer flask on a white tile or paper under the burette to easily observe the color change.

-

Slowly add the titrant from the burette to the analyte while continuously swirling the flask.

-

As the endpoint is approached, the titrant should be added drop by drop.

-

The endpoint is reached when the solution shows a persistent color change from orange to yellow.

-

Record the final burette reading. The volume of titrant used is the difference between the final and initial readings.

-

Repeat the titration at least two more times to ensure concordant results (volumes that are within 0.1 mL of each other).

-

Calculate the concentration of the analyte using the average volume of the titrant and the stoichiometry of the acid-base reaction.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of an acid-base titration experiment using this compound as a pH indicator.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling chemicals.

-

This compound is a dye and can cause staining. Handle with care.

-

Work in a well-ventilated area.

-

Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for Chrysoidine R Staining in Histology

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chrysoidine R Staining

This compound is a cationic, synthetic azo dye that is utilized as a biological stain in microscopy.[1] Its chemical formula is C₁₃H₁₅ClN₄.[1] As a basic dye, it carries a positive charge and therefore has a strong affinity for negatively charged (basophilic) tissue components, such as nucleic acids in the cell nucleus and the granular contents of mast cells.[1] This property makes this compound a useful tool for visualizing these structures in histological preparations. While not as commonly used as other stains like Hematoxylin and Eosin (H&E) or Toluidine Blue, this compound can be employed for specific applications, including the demonstration of mast cells and as a counterstain in various histological procedures.

These application notes provide a detailed, step-by-step guide to performing this compound staining on paraffin-embedded tissue sections. The provided protocols are a general guideline and may require optimization for specific tissues and experimental conditions.

Mechanism of Action

This compound is a cationic dye, meaning it possesses a net positive charge.[1] In biological tissues, cellular components like nucleic acids (DNA and RNA) are rich in phosphate (B84403) groups, which impart a negative charge. The primary mechanism of this compound staining is the electrostatic attraction between the positively charged dye molecules and these negatively charged tissue components. This ionic bonding results in the selective staining of basophilic structures. The intensity of the staining is dependent on factors such as the pH of the staining solution and the concentration of the dye.

Applications in Histology

-

Demonstration of Mast Cells: The granules of mast cells are rich in heparin and histamine, which are acidic and thus stain strongly with basic dyes like this compound.

-

General Nuclear Staining: Due to its affinity for nucleic acids, this compound can be used to stain cell nuclei, often appearing in shades of yellow to brown.

-

Counterstaining: this compound can be used as a counterstain to provide contrast to primary stains in various histological techniques.

-

Vital Staining: Although less common, some basic dyes can be used for vital staining of living cells.[2]

Data Presentation: Quantitative Staining Parameters

The optimal parameters for this compound staining can vary depending on the tissue type, fixation method, and desired staining intensity. The following table provides a summary of recommended starting concentrations and timings, which should be optimized for your specific application.

| Parameter | Recommended Range | Notes |

| This compound Concentration | 0.1% - 1.0% (w/v) | Higher concentrations may require shorter staining times and more rigorous differentiation. |

| Solvent for Staining Solution | Distilled Water or 70% Ethanol (B145695) | Alcoholic solutions may provide more intense staining. |

| Staining Time | 5 - 15 minutes | This is a critical parameter to optimize. Over-staining can be corrected by differentiation. |

| Differentiator | 70% - 95% Ethanol | The concentration and duration of the differentiation step control the final staining intensity. |

| Differentiation Time | A few seconds to 1 minute | Visually monitor under a microscope to achieve the desired level of staining. |

| Counterstain Concentration | (e.g., 0.1% Light Green SF) | Dependent on the specific counterstain used. |

| Counterstaining Time | 30 seconds - 2 minutes | Should be optimized to provide good contrast without obscuring the primary stain. |

Experimental Protocols

This section provides a detailed methodology for this compound staining of formalin-fixed, paraffin-embedded tissue sections.

Materials and Reagents

-

This compound dye powder

-

Distilled water

-

Ethanol (100%, 95%, 70%)

-

Xylene or a xylene substitute

-

Hydrochloric acid (HCl) (for acid alcohol, if needed for differentiation)

-

Ammonia water or Scott's tap water substitute (for bluing, if used with hematoxylin)

-

Mounting medium (resinous)

-

Coplin jars or staining dishes

-

Microscope slides with paraffin-embedded tissue sections

-

Coverslips

-

Light microscope

Preparation of Staining Solutions

1. This compound Stock Solution (1% Aqueous):

-

Dissolve 1 gram of this compound powder in 100 mL of distilled water.

-

Stir until fully dissolved. Gentle heating may be required.

-

Filter the solution before use to remove any undissolved particles.

2. This compound Working Solution (e.g., 0.5%):

-

Dilute the stock solution with distilled water or 70% ethanol to the desired concentration. For a 0.5% solution, mix 50 mL of 1% stock solution with 50 mL of the chosen solvent.

3. Acid Alcohol (1% HCl in 70% Ethanol) (Optional Differentiator):

-

Carefully add 1 mL of concentrated HCl to 99 mL of 70% ethanol. Always add acid to alcohol, not the other way around.

Staining Procedure for Paraffin Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Transfer through two changes of 100% ethanol for 3 minutes each.

-

Transfer through two changes of 95% ethanol for 3 minutes each.

-

Transfer to 70% ethanol for 3 minutes.

-

Rinse in running tap water for 5 minutes.

-

-

Staining with this compound:

-

Immerse the slides in the this compound working solution for 5-15 minutes. (Optimization of this step is crucial).

-

-

Rinsing:

-

Briefly rinse the slides in distilled water to remove excess stain.

-

-

Differentiation:

-

Dip the slides in 70% or 95% ethanol for a few seconds to a minute.

-

Monitor the differentiation process microscopically until the desired contrast is achieved (e.g., nuclei are clearly defined and the background is pale). Over-differentiation can be corrected by restaining.

-

-

Counterstaining (Optional):

-

If a counterstain is desired, proceed with a standard protocol for a contrasting stain (e.g., a brief immersion in a 0.1% Light Green SF solution for 30 seconds).

-

Rinse briefly in distilled water.

-

-

Dehydration, Clearing, and Mounting:

-

Dehydrate the sections through graded alcohols: 95% ethanol (1 minute), followed by two changes of 100% ethanol (2 minutes each).

-

Clear the sections in two changes of xylene for 3 minutes each.

-

Apply a coverslip using a resinous mounting medium.

-

Expected Results

-

Nuclei: Yellow to brownish-orange

-

Mast Cell Granules: Bright orange to reddish-brown

-

Cytoplasm: Pale yellow (if stained)

-

Background: Should be largely unstained or very pale.

Mandatory Visualizations

Caption: Experimental workflow for this compound staining of paraffin-embedded tissue sections.

Caption: Theoretical mechanism of this compound staining based on electrostatic interaction.

References

Preparation of Chrysoidine R Staining Solutions for Microscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysoidine R, also known as Basic Orange 2, is a basic cationic dye frequently employed as a biological stain in microscopy.[1] Its characteristic brownish-red or reddish-orange hue provides contrast to various cellular components.[1] As a cationic dye, this compound binds to negatively charged molecules within cells, such as nucleic acids, making it a useful tool for visualizing cellular structures. This document provides detailed application notes and protocols for the preparation of this compound staining solutions for use in various microscopy applications.

Chemical Properties

A thorough understanding of the chemical properties of this compound is essential for the successful preparation of stable and effective staining solutions.

| Property | Value | Reference |

| Synonyms | Basic Orange 2, C.I. 11320 | [1] |

| Molecular Formula | C₁₃H₁₅N₄Cl | [2] |

| Molecular Weight | 262.74 g/mol | [2] |

| Appearance | Brownish-red to reddish-orange powder | [1] |

| Melting Point | 235 °C (decomposes) | |

| Solubility in Water (15 °C) | 5.5 g/100 mL | |

| Solubility in Absolute Ethanol (B145695) (15 °C) | 4.75 g/100 mL | |

| Storage | Store in a cool, dry place away from direct sunlight. |

Applications in Microscopy

This compound is a versatile stain with several applications in microscopy, including:

-

Vital Staining: Due to its ability to penetrate living cells, it can be used for the observation of live specimens.

-

Counterstaining: In histological preparations, it can be used to provide a contrasting color to the primary stain, aiding in the differentiation of cellular structures.

-

Bacterial Staining: As a basic dye, it effectively stains bacterial cells, facilitating their visualization and morphological characterization.

Experimental Protocols

The following protocols provide a general framework for the preparation of aqueous and alcoholic this compound staining solutions. It is recommended to start with these general guidelines and optimize the concentrations and procedures for specific applications and sample types.

Protocol 1: Preparation of Aqueous this compound Staining Solution (1% w/v)

This protocol is suitable for general-purpose staining of bacteria and as a simple counterstain.

Materials:

-

This compound powder

-

Distilled or deionized water

-

Glacial acetic acid (optional, to aid dissolution)

-

Volumetric flask (100 mL)

-

Magnetic stirrer and stir bar

-

Weighing paper/boat

-

Spatula

-

Filter paper (e.g., Whatman No. 1)

-

Funnel

-

Storage bottle (amber glass)

Procedure:

-

Weighing: Accurately weigh 1.0 g of this compound powder.

-

Dissolving: Transfer the powder to a 100 mL volumetric flask. Add approximately 70 mL of distilled water.

-

Mixing: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir the solution until the dye is completely dissolved. Gentle heating (e.g., in a 40-50 °C water bath) may be applied to facilitate dissolution.

-

Acidification (Optional): If the dye does not dissolve completely, add a few drops of glacial acetic acid to the solution while stirring. This can help to increase the solubility of the basic dye.

-

Volume Adjustment: Once the dye is fully dissolved, allow the solution to cool to room temperature. Then, add distilled water to bring the final volume to 100 mL.

-

Filtration: Filter the solution through filter paper to remove any undissolved particles or impurities.

-

Storage: Transfer the filtered solution to a clearly labeled amber glass bottle and store it at room temperature, protected from light. The solution is typically stable for several months.

Protocol 2: Preparation of Alcoholic this compound Staining Solution (0.5% w/v)

Alcoholic solutions can provide faster staining and are often used in histological procedures.

Materials:

-

This compound powder

-

Ethanol (95% or absolute)

-

Distilled or deionized water

-

Volumetric flask (100 mL)

-

Magnetic stirrer and stir bar

-

Weighing paper/boat

-

Spatula

-

Filter paper (e.g., Whatman No. 1)

-

Funnel

-

Storage bottle (amber glass)

Procedure:

-

Weighing: Accurately weigh 0.5 g of this compound powder.

-

Dissolving: Transfer the powder to a 100 mL volumetric flask. Add approximately 80 mL of 95% ethanol.

-

Mixing: Place a magnetic stir bar in the flask and stir on a magnetic stirrer until the dye is completely dissolved.

-

Volume Adjustment: Once dissolved, add 95% ethanol to bring the final volume to 100 mL.

-

Filtration: Filter the solution through filter paper to remove any undissolved particles.

-

Storage: Store the filtered solution in a tightly sealed and clearly labeled amber glass bottle at room temperature.

Workflow for Staining Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound staining solution.

Caption: General workflow for preparing this compound staining solutions.

Safety Precautions

This compound is a chemical dye and should be handled with appropriate safety precautions.

-

Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Handle the powder in a well-ventilated area or under a fume hood to avoid inhalation.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application of Chrysoidine R in Vital Staining of Cells: A Critical Review and Guide to Safer Alternatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chrysoidine R

This compound, also known as Basic Orange 1 or C.I. 11320, is a cationic azo dye.[1] Historically, it has found applications as a biological stain in fields such as histology and cytology for the examination of fixed tissues.[2] Its chemical properties allow it to bind to cellular components, facilitating visualization under a microscope. However, its application in the vital staining of living cells is not well-documented and raises significant concerns regarding safety and efficacy.

This compound for Vital Staining: A Word of Caution

Despite its use in fixed-sample microscopy, there is a notable absence of established protocols and quantitative data for the application of this compound as a vital stain. Extensive literature searches did not yield specific concentrations, incubation times, or cytotoxicity data for its use in live-cell imaging.

Furthermore, significant safety concerns are associated with Chrysoidine. The International Agency for Research on Cancer (IARC) has classified Chrysoidine as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans," though there is limited evidence of carcinogenicity in animals.[3] Studies have indicated that it can produce liver-cell adenomas and carcinomas, as well as leukemia and reticulum-cell sarcomas in mice.[3] Additionally, Chrysoidine has been shown to be mutagenic in bacteria.[3] These findings suggest that this compound may be harmful if swallowed, cause skin irritation, and is suspected of causing genetic defects.[4]